1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
CAS No.: 2098003-93-9
Cat. No.: VC3129800
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol - 2098003-93-9](/images/structure/VC3129800.png)
Specification
CAS No. | 2098003-93-9 |
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Molecular Formula | C10H11N3OS |
Molecular Weight | 221.28 g/mol |
IUPAC Name | 1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2 |
Standard InChI Key | SGGZWTOVFPVYOL-UHFFFAOYSA-N |
SMILES | C1CN(CC1O)C2=NC3=C(S2)N=CC=C3 |
Canonical SMILES | C1CN(CC1O)C2=NC3=C(S2)N=CC=C3 |
Introduction
Property | 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol | 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol (Estimated) |
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CAS Number | 2098079-02-6 | Not assigned |
Molecular Formula | C₁₁H₁₃N₃OS | C₁₀H₁₁N₃OS |
Molecular Weight | 235.31 | 221.28 (estimated) |
Structure | Thiazolo[5,4-b]pyridine with 6-membered piperidin-3-ol | Thiazolo[5,4-b]pyridine with 5-membered pyrrolidin-3-ol |
Appearance | Not specified | Likely a crystalline solid |
Physicochemical Properties
Based on structural analysis and comparison with related compounds, 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol would likely exhibit the following physicochemical characteristics:
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Moderate water solubility due to the presence of the hydroxyl group and basic nitrogen atoms
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Potential for hydrogen bond formation through both donor (hydroxyl) and acceptor (nitrogen atoms) sites
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UV absorption characteristics typical of the thiazolopyridine chromophore
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Moderate lipophilicity, allowing for membrane permeability while maintaining aqueous solubility
Synthesis Pathways
The synthesis of 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol would likely follow similar methodologies to those employed for related thiazolo[5,4-b]pyridine derivatives. Based on documented synthetic approaches, a viable synthesis pathway might involve the following steps:
Scaffold Construction
The thiazolo[5,4-b]pyridine core structure is typically synthesized through aminothiazole formation using 3-amino-2-chloropyridine derivatives and potassium thiocyanate . This reaction establishes the fused bicyclic system that serves as the foundation for further functionalization.
Physicochemical Characterization Methods
Several analytical methods would be appropriate for characterizing 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide confirmation of the molecular structure and purity
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Infrared (IR) spectroscopy: Would reveal characteristic absorption bands for the hydroxyl group, aromatic rings, and C-N bonds
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UV-Visible spectroscopy: Would show absorption patterns typical of the thiazolopyridine chromophore
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and potential separation of isomers
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass identification
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